Rigosertib Sodium

Description

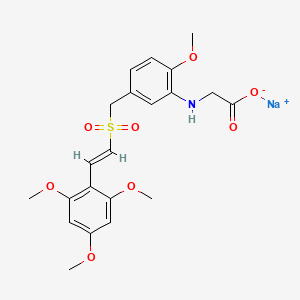

This compound is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

See also: Rigosertib (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-60-4 | |

| Record name | Rigosertib sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIGOSERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rigosertib Sodium: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone small molecule that has been the subject of extensive investigation as an anti-cancer agent. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), its mechanism of action has since been revealed to be multifaceted and complex, with significant debate in the scientific community. Subsequent research has characterized rigosertib as a microtubule-destabilizing agent, an inhibitor of the PI3K/Akt pathway, and a RAS-mimetic that disrupts crucial oncogenic signaling. This technical guide provides an in-depth review of the proposed mechanisms of action, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the intricate signaling pathways rigosertib modulates.

Introduction: The Evolving Understanding of Rigosertib

Rigosertib was first developed as a non-ATP competitive kinase inhibitor, with early studies identifying Polo-like kinase 1 (Plk1) as its primary target.[1][2] Plk1 is a critical regulator of mitotic progression, and its inhibition was shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target.[3][4] However, the clinical advancement of rigosertib has been complicated by an evolving understanding of its cellular effects.[1] It is now largely considered a multi-target inhibitor. More recent evidence has strongly pointed towards microtubule destabilization as a primary mode of action, while other studies have demonstrated its ability to function as a RAS-mimetic, thereby inhibiting the RAS-RAF-MEK signaling cascade.[5][6] Additionally, rigosertib has been shown to modulate the PI3K/Akt pathway and induce a cellular stress response mediated by c-Jun N-terminal kinases (JNK).[1][7] This guide will dissect these proposed mechanisms, presenting the evidence for each.

Proposed Mechanisms of Action

The anti-tumor activity of rigosertib is attributed to several distinct, and potentially synergistic, cellular mechanisms.

Microtubule-Destabilizing Agent

A compelling body of evidence suggests that rigosertib's primary cytotoxic effect stems from its ability to destabilize microtubules.[8][9] This action is responsible for the potent mitotic arrest observed in treated cells.[10][11]

-

Direct Tubulin Binding: Rigosertib has been shown to bind directly to tubulin dimers at the colchicine-binding site, which is located at the interface between α- and β-tubulin.[12][13] This interaction prevents microtubule polymerization and leads to the disassembly of existing microtubules.[9][12]

-

Mitotic Spindle Disruption: By destabilizing microtubules, rigosertib causes profound defects in mitotic spindle formation.[10][13] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death, often referred to as mitotic catastrophe.[4][14][15]

-

Supporting Evidence: Combined CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) chemical-genetic screens have pinpointed microtubules as the singular target of rigosertib.[9] Furthermore, the expression of a specific β-tubulin mutant (L240F), designed to abrogate rigosertib binding, has been shown to confer resistance to the drug's cytotoxic effects.[8][12] While some early debate suggested a contaminant in commercial rigosertib preparations was responsible for this activity, studies using pharmaceutical-grade rigosertib (>99.9% purity) have confirmed that the molecule itself is a microtubule-destabilizing agent.[8][12][16][17]

References

- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rigosertib induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. scispace.com [scispace.com]

Rigosertib molecular targets and signaling pathways

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Rigosertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has been the subject of extensive research and clinical investigation as a potential anti-cancer agent. Its clinical progression has been marked by a complex and evolving understanding of its mechanism of action. Initially identified as a Polo-like kinase 1 (Plk1) inhibitor, subsequent research has revealed a multi-targeted profile, implicating it in the modulation of several critical signaling pathways, including the PI3K/Akt and RAS/MAPK pathways. More recent evidence has also characterized rigosertib as a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the molecular targets and signaling pathways affected by rigosertib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to offer a clear and in-depth resource for the scientific community.

Introduction

Rigosertib is a novel, non-ATP-competitive small molecule inhibitor that has demonstrated broad anti-tumor activity.[1] The journey to elucidate its precise mechanism of action has been complex, with multiple molecular targets and signaling pathways being identified over time. This has led to a characterization of rigosertib as a multi-target inhibitor.[1][2] Understanding the intricate interplay of these targets and pathways is crucial for optimizing its therapeutic application and for the development of predictive biomarkers to identify patient populations most likely to benefit from rigosertib treatment. This guide will delve into the core molecular interactions of rigosertib, providing a technical foundation for researchers and drug development professionals.

Primary Molecular Targets

The scientific literature has identified several primary molecular targets of rigosertib, with the understanding of their relative contributions to its anti-cancer effects evolving over time.

Polo-like Kinase 1 (Plk1)

Plk1, a key regulator of the G2/M transition in the cell cycle, was the first identified target of rigosertib.[3] Rigosertib acts as a non-ATP-competitive inhibitor of Plk1.[4] Inhibition of Plk1 by rigosertib disrupts the G2/M cell-cycle transition, leading to mitotic arrest and subsequent apoptosis.[3]

Phosphoinositide 3-Kinase (PI3K)

Rigosertib has been shown to inhibit the PI3K/Akt signaling pathway.[5][6] This inhibition is observed in a dose-dependent manner and affects key downstream effector proteins involved in cell survival and proliferation.[6] The dual inhibition of Plk1 and PI3K pathways positions rigosertib as a unique agent capable of concurrently targeting cell cycle progression and pro-survival signaling.[7][8]

RAS Effector Pathways

Rigosertib functions as a RAS mimetic, binding to the RAS-binding domains (RBDs) of RAS effector proteins such as RAF kinases and PI3K.[9][10] This interaction prevents the binding of RAS to its effectors, thereby inhibiting downstream signaling through pathways like the RAS/RAF/MEK/ERK cascade.[9]

Tubulin and Microtubule Dynamics

More recent evidence, primarily from CRISPR-based genetic screens, has identified rigosertib as a microtubule-destabilizing agent.[2][11] It has been shown to bind to tubulin, leading to the disruption of microtubule polymerization.[11] This activity is consistent with the observed mitotic arrest in rigosertib-treated cells. There has been some debate regarding whether this effect is intrinsic to rigosertib or due to a contaminant in some commercial preparations; however, studies using pharmaceutical-grade rigosertib have supported its role as a microtubule destabilizer.[11]

Quantitative Data on Rigosertib Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of rigosertib against its molecular targets and its cytotoxic effects on cancer cell lines.

| Target | IC50 Value | Assay Conditions | Reference |

| Polo-like Kinase 1 (Plk1) | 9 nM | Cell-free kinase assay | [4][12] |

| Polo-like Kinase 1 (Plk1) | 9-10 nM | In vitro phosphorylation experiments with recombinant Plk1 | [1] |

| Various Kinases (Plk2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1) | 18-260 nM | Not specified | [12] |

Table 1: Inhibitory Concentration (IC50) of Rigosertib Against Kinase Targets.

| Cell Line Type | IC50 Range | Reference |

| Various Tumor Cell Lines (94 lines including BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB) | 50-250 nM | [12] |

| Multidrug-Resistant Tumor Cell Lines (MES-SA, MES-SA/DX5a, CEM, CEM/C2a) | 50-100 nM | [12] |

Table 2: Cytotoxic Activity of Rigosertib in Cancer Cell Lines.

Signaling Pathways Modulated by Rigosertib

Rigosertib's multi-targeted nature results in the modulation of several interconnected signaling pathways critical for cancer cell growth and survival.

Plk1-Mediated Mitotic Progression

By inhibiting Plk1, rigosertib disrupts the normal progression of mitosis. This leads to defects in spindle formation, mitotic arrest at the G2/M phase, and ultimately, apoptosis.[2][3]

Caption: Rigosertib-mediated inhibition of Plk1 and its effect on the G2/M cell cycle transition.

PI3K/Akt/mTOR Signaling Pathway

Rigosertib inhibits the PI3K/Akt/mTOR pathway, a central signaling cascade for cell growth, survival, and proliferation.[6] This inhibition is achieved in a dose-dependent manner and contributes to the pro-apoptotic effects of the drug.[6]

References

- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Rigosertib Sodium: A Technical Overview of a Multi-Targeted Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (sodium salt, ON-01910.Na) is a synthetic benzyl styryl sulfone analog being investigated for its antineoplastic properties.[1][2] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be multi-faceted, involving the disruption of several key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides a comprehensive technical overview of Rigosertib sodium, detailing its chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Chemical Structure and Properties

This compound is the sodium salt form of Rigosertib. It is chemically synthesized and functions as a multi-kinase inhibitor.

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | [5][6] |

| Synonyms | ON-01910.Na, Estybon | [2][7] |

| CAS Number | 592542-60-4 | [7] |

| Molecular Formula | C₂₁H₂₄NNaO₈S | [7] |

| Molecular Weight | 473.47 g/mol | [7] |

| SMILES String | COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | [8] |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in DMSO (≥23.65 mg/mL) and water (≥52.3 mg/mL) | [6][7] |

| Storage | Store at -20°C, protected from light. Solutions should be freshly prepared. | [6][9] |

Mechanism of Action and Signaling Pathways

Rigosertib exerts its anti-cancer effects through the modulation of multiple intracellular signaling pathways. Its action is complex and can be cell-type dependent.[4] The primary mechanisms identified include the inhibition of the PI3K/Akt and PLK1 pathways, disruption of RAS-RAF interaction, and microtubule destabilization.[1][4][10]

Key Signaling Pathways Targeted by Rigosertib

-

RAS/RAF/MEK/ERK Pathway: Rigosertib acts as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF and PI3K.[1][8] This competitive binding prevents the interaction between RAS and its effectors, thereby inhibiting downstream signaling through the RAF/MEK/ERK cascade, which is critical for cell proliferation.[1][4]

-

PI3K/Akt Pathway: By binding to the RBD of phosphatidylinositol 3-kinase (PI3K), Rigosertib inhibits its activity.[1] This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, survival, and metabolism.[3][10]

-

Polo-Like Kinase 1 (PLK1) Pathway: Rigosertib was initially described as a non-ATP-competitive inhibitor of PLK1, a master regulator of mitosis, with an IC₅₀ of 9 nM.[3] Inhibition of PLK1 disrupts the G2/M transition of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[3][10]

-

Microtubule Destabilization: Recent evidence from CRISPR-based genetic screens has identified Rigosertib as a microtubule-destabilizing agent.[2][4][11] This action interferes with mitotic spindle assembly, contributing to the observed mitotic arrest and cell death, a mechanism similar to vinca alkaloids.[11][12]

-

Stress-Induced Signaling: Rigosertib treatment can induce oxidative stress, leading to the activation of c-Jun N-terminal kinases (JNK). Activated JNK can then hyperphosphorylate RAS signaling effectors, rendering them unresponsive and contributing to the inhibition of the RAS-MAPK pathway.[4]

The following diagram illustrates the interconnected signaling pathways modulated by Rigosertib.

Quantitative Data

Preclinical Efficacy

Rigosertib has demonstrated potent anti-proliferative effects across a variety of cancer cell lines.

| Parameter | Cell Line(s) | Value | Source(s) |

| PLK1 Inhibition (IC₅₀) | N/A (Biochemical Assay) | 9 nM | [3] |

| Cell Proliferation (IC₅₀) | HeLa (Cervical Cancer) | 115 nM | [6] |

| Cell Proliferation (IC₅₀) | C33A (Cervical Cancer) | 45 nM | [6] |

| Cell Proliferation (IC₅₀) | Normal Cell Lines (BJ, Ect1/E6E7) | > 0.1 mM | [6] |

| Cell Cycle Arrest | HeLa, C33A | G2/M arrest at >0.5 µM | [6] |

Clinical Trial Data

Rigosertib has been evaluated in numerous clinical trials, primarily for hematological malignancies like myelodysplastic syndromes (MDS).

Table 2.1: Phase III ONTIME Trial (IV Rigosertib in Higher-Risk MDS)

| Parameter | Rigosertib + Best Supportive Care (BSC) (n=199) | Best Supportive Care (BSC) Only | p-value | Source(s) |

| Median Overall Survival (mOS) | 8.2 months | 5.8 months | 0.27 | [13] |

| mOS (Subgroup: HMA Failure) | 8.5 months | 4.7 months | 0.022 | [13] |

Table 2.2: Phase III INSPIRE Trial (IV Rigosertib in Higher-Risk MDS after HMA failure)

| Parameter | Rigosertib | Physician's Choice | p-value | Source(s) |

| Median Overall Survival (mOS) | 6.4 months | 6.3 months | Not Significant | [14] |

Table 2.3: Phase I Trial (IV Rigosertib + Gemcitabine in Solid Tumors)

| Parameter | Value | Source(s) |

| Recommended Phase II Dose (RPTD) | Rigosertib 1,800 mg/m² + Gemcitabine 1,000 mg/m² | |

| Observed Responses | Partial responses in Pancreatic, Thymic, and Hodgkin Lymphoma |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Rigosertib.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the effect of Rigosertib on cancer cell proliferation and viability.

-

Cell Seeding:

-

Culture human colorectal cancer cell lines (e.g., DLD1, HCT116) in appropriate media.

-

Harvest cells during the logarithmic growth phase.

-

Seed 100 µL of cell suspension (approx. 5,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

-

-

Drug Treatment:

-

Prepare a serial dilution of Rigosertib in culture medium to achieve the desired final concentrations.

-

Add 10 µL of the diluted Rigosertib solutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for the desired time period (e.g., 48 or 96 hours).[3]

-

-

CCK-8 Reagent Addition:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]

-

Be careful to avoid introducing air bubbles.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of Rigosertib concentration to determine the IC₅₀ value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the induction of apoptosis by Rigosertib.

-

Cell Preparation and Treatment:

-

Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate.[7]

-

Treat cells with the desired concentrations of Rigosertib for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.[7][12]

-

-

Cell Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

Repeat the centrifugation and discard the supernatant.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Acquire at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of RAS/MEK/ERK Pathway

This protocol assesses Rigosertib's inhibitory effect on key signaling proteins.

-

Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with Rigosertib (e.g., 1 µM) for a specified duration. For pathway activation studies, cells can be serum-starved overnight and then stimulated with a growth factor (e.g., EGF) post-Rigosertib treatment.

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[5]

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V.[5]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control like GAPDH), diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein signals to their corresponding total protein signals.

-

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol evaluates the anti-tumor efficacy of Rigosertib in a more clinically relevant in vivo setting.

-

Model Establishment:

-

Tumor Growth and Randomization:

-

Monitor tumor growth daily or every other day using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a palpable size of 50-100 mm³, randomize the mice into treatment and vehicle control groups.[3]

-

-

Drug Administration:

-

Prepare Rigosertib in a suitable vehicle (e.g., PBS).

-

Administer Rigosertib via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily for 3 weeks).[3] The control group receives vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight every 3 days to assess efficacy and toxicity.[3]

-

At the end of the treatment period (e.g., 21 days), euthanize the mice according to approved animal care protocols.

-

-

Ex Vivo Analysis:

-

Excise the tumors and divide them for downstream analysis.

-

A portion can be flash-frozen for Western blot analysis of signaling pathways (e.g., p-ERK, p-AKT).

-

Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess protein expression and phosphorylation in the tumor tissue.[3]

-

Conclusion

This compound is a promising anti-cancer agent with a unique, multi-targeted mechanism of action that differentiates it from other kinase inhibitors. By simultaneously disrupting the RAS/RAF/MEK, PI3K/Akt, and PLK1 pathways, as well as inducing mitotic catastrophe via microtubule destabilization, it presents a multi-pronged attack on cancer cell proliferation and survival. While large-scale clinical trials in MDS have yielded mixed results, ongoing research and trials in other indications, particularly in RAS-driven cancers, continue to explore its therapeutic potential.[4][13][14] The technical information and protocols provided herein serve as a guide for researchers investigating the complex biology and potential applications of Rigosertib.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Rigosertib inhibits MEK1–ERK pathway and alleviates lipopolysaccharide‐induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 4. bosterbio.com [bosterbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 8. mit.edu [mit.edu]

- 9. apexbt.com [apexbt.com]

- 10. bosterbio.com [bosterbio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Rigosertib (ON 01910.Na): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a pioneering small molecule inhibitor that has traversed a complex and illuminating journey from a targeted Polo-like kinase 1 (Plk1) inhibitor to a recognized multi-pathway modulator. Initially identified through cell-based screening, its development has been characterized by an evolving understanding of its mechanism of action, which is now known to encompass the PI3K/Akt pathway and Ras signaling mimicry. This technical guide provides an in-depth chronicle of Rigosertib's discovery, its multifaceted mechanism of action, and its extensive preclinical and clinical development history. Quantitative data from key studies are summarized in structured tables, detailed experimental protocols for foundational assays are provided, and critical biological pathways and developmental workflows are visualized to offer a comprehensive resource for the scientific community.

Discovery and Chemical Synthesis

Rigosertib, chemically known as sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, is a synthetic benzyl styryl sulfone.[1] It was developed by Onconova Therapeutics, a company founded in 1998 with the mission of creating novel cancer therapies.[2] The compound emerged from a platform of styrylbenzylsulfones, a novel class of non-ATP-competitive anti-cancer agents designed to induce mitotic arrest and apoptosis in tumor cells with potentially less toxicity to normal cells.[3]

The synthesis of Rigosertib from its precursor, ON-01940, involves a two-step reaction. First, ON-01940 is reacted with methyl 2-bromo acetate in a mild basic sodium acetate medium to generate ON-01500. Subsequently, ON-01500 is hydrolyzed with sodium hydroxide in ethanol and dichloromethane to yield Rigosertib (ON-01910).[4]

Evolving Mechanism of Action

The understanding of Rigosertib's mechanism of action has significantly evolved since its initial discovery, revealing a multi-targeted engagement of key oncogenic pathways.

Initial Identification as a Plk1 Inhibitor

Rigosertib was first described as a potent, non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[4][5] Plk1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is common in many cancers, making it a prime therapeutic target.[6][7] Early in vitro kinase assays demonstrated that Rigosertib inhibited Plk1 with a low nanomolar IC50, inducing mitotic arrest and subsequent apoptosis in cancer cells.[8][9]

Inhibition of the PI3K/Akt Pathway

Further research revealed that Rigosertib also functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and Plk1 pathways.[6][10] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[2] Rigosertib was shown to inhibit this pathway, leading to reduced phosphorylation of Akt and decreased translation of Cyclin D1.[4][11] This dual action of impairing both cell signaling and mitosis represented a unique therapeutic approach.[10]

Ras Mimicry and Microtubule Destabilization

More recently, the mechanism has been further elucidated. In 2016, Rigosertib was described as a pioneering Ras-mimetic.[12][13] It binds to the Ras-binding domain (RBD) of Ras effector proteins like RAF kinases, thereby impeding the binding of active Ras and blocking downstream signaling through the Ras-Raf-MEK-ERK cascade.[4][12] Other studies have also proposed that Rigosertib acts as a microtubule-destabilizing agent by binding to tubulin, which contributes to its cell cycle arrest effects.[4][14] This multi-targeted profile may explain its broad activity and its ability to overcome certain forms of drug resistance.[15]

Preclinical Evaluation

Rigosertib has demonstrated significant cytotoxic activity against a wide array of human tumor cell lines in vitro, while showing minimal effect on normal cells.[8][16]

In Vitro Kinase and Cellular Activity

The inhibitory potency of Rigosertib against various kinases and its anti-proliferative effect on cancer cell lines have been quantified in numerous studies.

| Target / Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| Kinase Inhibition | |||

| Plk1 | Cell-free Kinase Assay | 9 nM | [8][9] |

| Plk2 | Cell-free Kinase Assay | 18 - 260 nM | [8] |

| PDGFR | Cell-free Kinase Assay | 18 nM | [8] |

| Bcr-Abl | Cell-free Kinase Assay | 32 nM | [8] |

| Flt1 | Cell-free Kinase Assay | 42 nM | [8] |

| Src | Cell-free Kinase Assay | 155 nM | [8] |

| Cellular Antiproliferative Activity | |||

| 94 different tumor cell lines | Cell Viability Assay | 50 - 250 nM | [8] |

| MDA-MB-468 (Breast) | MTT Assay (72h) | 0.02 µM | [8] |

| MCF-7 (Breast) | MTT Assay (72h) | 0.05 µM | [8] |

| MES-SA/DX5a (Uterine Sarcoma) | Cell Viability Assay | 50 - 100 nM | [8] |

| CEM/C2a (Leukemia) | Cell Viability Assay | 50 - 100 nM | [8] |

| Table 1: In Vitro Inhibitory and Antiproliferative Activity of Rigosertib. |

In Vivo Efficacy

In animal models, Rigosertib has shown marked inhibition of tumor growth in xenografts of various cancers, including breast, pancreatic, and head and neck squamous cell carcinomas.[8][10]

Experimental Protocols

In Vitro Plk1 Kinase Assay

This protocol outlines the direct measurement of Rigosertib's inhibitory effect on Plk1 enzymatic activity.[8]

-

Enzyme Preparation : Recombinant Plk1 (10 ng) is incubated with varying concentrations of Rigosertib in a 15 µL reaction mixture (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM Dithiothreitol, 0.01% NP-40, pH 7.5) for 30 minutes at room temperature.

-

Kinase Reaction : The reaction is initiated by adding 2 µL of 1 mM ATP, 2 µL of γ³²P-ATP (40 µCi), and 1 µL of a recombinant substrate (e.g., 100 ng Cdc25C or 1 µg casein). The total reaction volume is 20 µL.

-

Incubation : The reaction is allowed to proceed for 20 minutes at 30°C.

-

Termination : The reaction is stopped by adding 20 µL of 2x Laemmli buffer and boiling for 2 minutes.

-

Analysis : Phosphorylated substrates are separated by 18% SDS-PAGE. The gel is dried and exposed to X-ray film for 3-10 minutes to visualize and quantify substrate phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Rigosertib on cancer cell proliferation and viability.[11][17][18]

-

Cell Seeding : Cancer cells are seeded in 96-well plates (e.g., at a density of 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of Rigosertib or a vehicle control (e.g., DMSO).

-

Incubation : Plates are incubated for a specified duration (e.g., 72 or 96 hours).[7][8]

-

MTT Addition : 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][18]

-

Solubilization : A solubilization solution (e.g., 100 µL of a solution containing SDS) is added to each well to dissolve the insoluble purple formazan crystals. The plate is often left overnight at 37°C or shaken for a shorter period to ensure complete solubilization.[17][18]

-

Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[17] The resulting data is used to calculate IC50 or GI50 values.

Visualizing Pathways and Processes

Clinical Development

Rigosertib has undergone extensive clinical investigation in both hematological malignancies and solid tumors, with a primary focus on myelodysplastic syndromes (MDS). It has been studied in both intravenous (IV) and oral formulations.[10]

Pharmacokinetics

Phase I studies established the pharmacokinetic profiles for both oral and IV Rigosertib. The oral formulation is rapidly absorbed, with systemic exposure increasing in a dose-proportional manner.

| Parameter | Oral Formulation (560 mg) | IV Formulation | Reference |

| Tmax (Time to Peak Concentration) | ~1 hour (fasting) | N/A | [11] |

| Elimination Half-life | 2.79 ± 1.23 hours | 3.25 ± 0.97 hours | [11] |

| Absolute Bioavailability | 13.9% (fed) - 34.8% (fasting) | N/A | [11] |

| Table 2: Pharmacokinetic Parameters of Rigosertib. |

Phase I Studies

Phase I trials were conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of Rigosertib.

| Study Focus | Formulation | Patient Population | MTD / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Reference |

| Advanced Solid Tumors | Oral | 48 patients | MTD: 560 mg twice daily | Hematuria, Dysuria | [2] |

| Myelodysplastic Syndromes | Oral | 37 patients | 700 mg twice daily (DLT observed) | Dysuria, Shortness of breath | [11] |

| Advanced Cancer | Intravenous | 28 patients | RP2D: 1,700 mg/m²/24h (as 3-day CI) | Not specified | [8] |

| Table 3: Summary of Rigosertib Phase I Clinical Trials. |

Phase II and III Trials in Myelodysplastic Syndromes (MDS)

Rigosertib's primary clinical development path has been for the treatment of MDS, particularly in patients who have failed hypomethylating agents (HMAs).

-

Oral Rigosertib + Azacitidine: A Phase II study evaluated the combination of oral Rigosertib with azacitidine in HMA-naïve and HMA-failed higher-risk MDS patients. In HMA-naïve patients, the overall response rate (ORR) was 90%, with a 34% complete remission (CR) rate. In HMA-failed patients, the ORR was 54%.

-

ONTIME Phase III Trial (IV Rigosertib): In 2014, Onconova announced that the ONTIME trial, which compared IV Rigosertib to best supportive care in higher-risk MDS patients who had progressed on HMAs, did not meet its primary endpoint of improved overall survival.

-

INSPIRE Phase III Trial (IV Rigosertib): In 2020, the subsequent INSPIRE Phase III trial in a similar patient population also failed to meet its primary endpoint of overall survival. The median overall survival was 6.4 months for the Rigosertib arm versus 6.3 months for the physician's choice arm.[13]

| Trial (Indication) | Phase | Key Findings | Reference |

| Oral Rigosertib + Azacitidine (HR-MDS, HMA-Naïve) | II | ORR: 90%; CR: 34% | |

| Oral Rigosertib + Azacitidine (HR-MDS, HMA-Failed) | II | ORR: 54% | |

| ONTIME (HR-MDS, HMA-Failed) | III | Did not meet primary endpoint of overall survival. | |

| INSPIRE (HR-MDS, HMA-Failed) | III | Did not meet primary endpoint of overall survival. | [13] |

| Table 4: Key Efficacy Results from Rigosertib Trials in Higher-Risk MDS (HR-MDS). |

Trials in Solid Tumors

Rigosertib has also been evaluated in various solid tumors. A Phase I study of the oral formulation showed promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response and one partial response among six refractory patients.[2] This spurred further investigation in this patient population.[14] However, a Phase III trial (ONTRAC) of IV Rigosertib plus gemcitabine in metastatic pancreatic cancer was halted after an interim analysis showed it was unlikely to improve overall survival compared to gemcitabine alone.

Conclusion and Future Directions

The development of Rigosertib offers a compelling case study in modern drug discovery. Its journey from a Plk1-centric inhibitor to a multi-pathway modulator highlights the complexity of targeting cancer biology. While pivotal Phase III trials in higher-risk MDS did not meet their primary endpoints, the compound demonstrated a manageable safety profile and showed encouraging response rates in combination therapies, particularly with azacitidine.[13] The evolving understanding of its mechanism as a Ras pathway inhibitor has opened new avenues for investigation. Ongoing and future research will likely focus on identifying patient populations with specific molecular signatures (e.g., KRAS mutations) who may derive the most benefit from Rigosertib's unique multi-targeted approach, aiming to finally unlock its therapeutic potential.

References

- 1. Rigosertib - Wikipedia [en.wikipedia.org]

- 2. dcfmodeling.com [dcfmodeling.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. symbiopharma.com [symbiopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Rigosertib sodium by Traws Pharma for Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. symbiopharma.com [symbiopharma.com]

- 14. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. atcc.org [atcc.org]

- 18. mdpi.com [mdpi.com]

Rigosertib: A Multi-Targeted Approach to Cancer Therapy Through Dual Inhibition of PLK1 and PI3K Pathways and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has garnered significant interest in the field of oncology for its multi-targeted anti-cancer properties. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), further research has revealed its complex mechanism of action, which includes the suppression of the Phosphoinositide 3-kinase (PI3K) pathway. This dual engagement of critical cell cycle and survival signaling pathways positions Rigosertib as a compelling candidate for cancer therapy. However, the scientific narrative of Rigosertib is one of evolving complexity, with substantial evidence also pointing towards its roles as a RAS-mimetic and a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the core scientific findings related to Rigosertib, focusing on its dual inhibitory effects on the PLK1 and PI3K pathways, while also addressing the broader context of its multifaceted mechanism of action. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.

Introduction: The Rationale for Targeting PLK1 and PI3K in Oncology

The deregulation of cell cycle progression and pro-survival signaling are hallmarks of cancer. Polo-like kinase 1 (PLK1) is a master regulator of the M-phase of the cell cycle, with critical functions in mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human malignancies and is often associated with poor prognosis.[3] The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that, upon activation by growth factors and other stimuli, promotes cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR axis is one of the most frequently activated signaling pathways in human cancer.[4] The concurrent inhibition of both PLK1 and PI3K pathways, therefore, represents a synergistic strategy to attack cancer on two fronts: disrupting cell division and blocking survival signals. Rigosertib has emerged as a small molecule capable of modulating both of these critical pathways.[1][2]

Rigosertib's Mechanism of Action: A Multifaceted Profile

While initially characterized as a dual inhibitor of PLK1 and PI3K, the mechanism of action of Rigosertib is a subject of ongoing research and debate.[4][5] The current body of evidence suggests that Rigosertib's anti-neoplastic effects may be attributable to several distinct but potentially interconnected activities.

Inhibition of the PLK1 Pathway

Rigosertib was first described as a potent, non-ATP-competitive inhibitor of PLK1.[4] This allosteric inhibition is thought to disrupt the kinase's function, leading to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][6]

Suppression of the PI3K Pathway

In addition to its effects on PLK1, Rigosertib has been shown to inhibit the PI3K signaling pathway.[4][6] This is often observed through the reduced phosphorylation of downstream effectors such as AKT and mTOR.[3][4] The inhibition of this pathway is believed to contribute to the observed decrease in cell proliferation and survival.

The RAS-Mimetic Hypothesis

A compelling body of evidence suggests that Rigosertib functions as a RAS-mimetic.[7][8] According to this model, Rigosertib binds to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby preventing their interaction with RAS and blocking downstream signaling.[7][8] This offers a mechanism to counteract the effects of RAS mutations, which are prevalent in many cancers.[7]

Microtubule Destabilization

More recent studies, utilizing CRISPR-based genetic screens, have identified microtubule destabilization as a primary mechanism of action for Rigosertib.[7][9] This research suggests that Rigosertib binds to tubulin, leading to mitotic arrest and cell death, a mechanism shared by other well-known anti-cancer agents.[7][9] There is a controversy in the literature, with some studies attributing this effect to impurities in commercial preparations of Rigosertib, while others maintain that the pharmaceutical-grade compound is a bona fide microtubule-destabilizing agent.[7][9]

Quantitative Data on Rigosertib's Biological Activity

The following tables summarize the key quantitative data from in vitro and cellular assays, providing a comparative overview of Rigosertib's potency.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions | Reference |

| PLK1 | 9 | Cell-free kinase assay | [9] |

| PLK2 | ~270 (30-fold less selective than for PLK1) | Cell-free kinase assay | [8] |

| PI3K | Not explicitly reported as a direct enzyme IC50; inhibition is measured via downstream effects | Cellular assays (e.g., p-Akt levels) | [4][10] |

Table 2: Cellular Activity of Rigosertib in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 (nM) | Assay Type | Reference |

| 94 different tumor cell lines | Various | 50-200 | Growth Inhibition | [4] |

| HNSCC cell lines (FaDu, UMSCC 47) | Head and Neck Squamous Cell Carcinoma | Dose-dependent inhibition of PI3K activity | PI3K ELISA | [11] |

| KRAS-mutant CRC cell lines (DLD1, HCT116) | Colorectal Cancer | Greater cytotoxicity in KRAS-mutant vs. wild-type | Cytotoxicity Assay | [12] |

| NCI-H295R | Adrenocortical Carcinoma | Proliferation reduction at 100 nM | Proliferation Assay | [13] |

| A549 | Lung Adenocarcinoma | Dose- and time-dependent decrease in viability | MTT Assay | [5] |

| U87-MG | Glioblastoma | Dose- and time-dependent decrease in viability (higher concentrations than A549) | MTT Assay | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Rigosertib is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating Rigosertib's activity.

The PLK1 and PI3K Signaling Pathways

Caption: Rigosertib's inhibitory action on the PLK1 and PI3K pathways.

Experimental Workflow for Assessing Rigosertib's Activity

Caption: General experimental workflow for characterizing Rigosertib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Rigosertib. These protocols are intended as a guide and may require optimization based on the specific cell lines and reagents used.

In Vitro PLK1 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of Rigosertib on PLK1 enzymatic activity.

-

Principle: Recombinant PLK1 is incubated with a substrate (e.g., casein or a specific peptide) and ATP. The amount of phosphorylated substrate is quantified in the presence of varying concentrations of Rigosertib to determine the IC50.

-

Materials:

-

Recombinant human PLK1 enzyme.

-

Kinase substrate (e.g., dephosphorylated casein).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

ATP.

-

Rigosertib stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

-

Protocol:

-

Prepare serial dilutions of Rigosertib in kinase assay buffer.

-

In a 384-well plate, add 5 µL of the Rigosertib dilution or vehicle (DMSO) to each well.

-

Add 10 µL of a solution containing the PLK1 enzyme and the substrate in kinase assay buffer to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for PLK1.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Rigosertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of PI3K/Akt Pathway Activation

-

Objective: To assess the effect of Rigosertib on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Principle: Cancer cells are treated with Rigosertib, and cell lysates are analyzed by SDS-PAGE and immunoblotting using antibodies specific for total and phosphorylated forms of proteins like Akt.

-

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Rigosertib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-GAPDH).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate.

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Rigosertib or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

-

Quantify band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Rigosertib on cell cycle distribution.

-

Principle: Cells are treated with Rigosertib, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is measured by flow cytometry to quantify the percentage of cells in G1, S, and G2/M phases.

-

Materials:

-

Cancer cell line of interest.

-

Rigosertib.

-

PBS.

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

-

-

Protocol:

-

Seed cells and treat with Rigosertib or vehicle for a specified time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

-

Conclusion and Future Perspectives

Rigosertib presents a complex and intriguing case study in modern drug development. Its ability to modulate the PLK1 and PI3K pathways offers a strong rationale for its anti-cancer activity. However, the compelling evidence for its roles as a RAS-mimetic and a microtubule-destabilizing agent highlights the need for a nuanced understanding of its mechanism of action. This multiplicity of targets, while a source of scientific debate, may also be the key to its efficacy, allowing it to overcome the robustness and redundancy inherent in cancer cell signaling networks.

For drug development professionals, the story of Rigosertib underscores the importance of comprehensive mechanistic studies, including unbiased approaches like genetic screens, to fully elucidate a compound's biological effects. Future research should focus on identifying biomarkers that can predict which patient populations are most likely to respond to Rigosertib, potentially based on the specific molecular vulnerabilities of their tumors, be it PLK1 overexpression, PI3K pathway activation, RAS mutation status, or sensitivity to microtubule-targeting agents. The continued investigation of Rigosertib and similar multi-targeted agents will undoubtedly provide valuable insights into the development of more effective and personalized cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ec.bioscientifica.com [ec.bioscientifica.com]

Rigosertib: A Microtubule-Destabilizing Agent at the Core of a Mechanistic Controversy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has progressed to late-stage clinical trials for myelodysplastic syndromes (MDS).[1] Its mechanism of action has been a subject of significant scientific debate, with early reports identifying it as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1) and subsequent studies proposing it functions as a RAS mimetic.[1][2] However, a compelling body of evidence, spearheaded by unbiased chemical-genetic screens, has redefined Rigosertib as a microtubule-destabilizing agent.[3][4] This guide provides a comprehensive technical overview of the data supporting microtubule destabilization as the primary cytotoxic mechanism of Rigosertib, details the experimental protocols used for this determination, and contextualizes this function within the broader landscape of its proposed multi-target activities. The central controversy, including the debate over pharmaceutical-grade purity, will be addressed with supporting data.[3][5]

The Evolving Mechanism of Action: From Kinase Inhibition to Microtubule Disruption

Rigosertib was initially characterized as a potent inhibitor of Plk1, a key regulator of mitosis, with an IC50 of 9-10 nM in cell-free assays.[1][6] Later, it was described as a RAS mimetic that binds to the Ras-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[2]

A pivotal shift in understanding came from combined CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) genome-wide screens designed to identify genes that modulate cellular sensitivity to Rigosertib. These unbiased screens revealed a strong chemical-genetic signature associated with microtubule dynamics.[1][3] Specifically, knockdown of the microtubule-stabilizing protein TACC3 or overexpression of the microtubule-depolymerizing kinesin KIF2C sensitized cells to Rigosertib, pointing squarely at microtubule destabilization as its primary mode of action.[1] Subsequent biochemical, cellular, and structural studies have corroborated these findings, demonstrating that Rigosertib binds to αβ-tubulin heterodimers in a region overlapping with the colchicine-binding site, leading to the disruption of microtubule polymers.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating Rigosertib's mechanism of action.

Table 1: Inhibitory Concentrations and Binding Affinities

| Target/Process | Metric | Value | Compound Grade | Reference(s) |

| Plk1 Kinase Activity | IC50 | 9-10 nM | Not Specified | [1][6] |

| Tumor Cell Growth | GI50 | 50-200 nM | Not Specified | [1] |

| Tubulin Polymerization (in vitro) | EC50 | >25 µM (depolymerization) | Commercial | [5][8] |

| Microtubule Growth (in vitro) | Lowest effective conc. | 10 µM (destabilization) | Pharmaceutical | [9] |

| ON01500 Binding to Tubulin | Kd | 21 nM | N/A | [5][8] |

| Vincristine Binding to Tubulin | Kd | 74 nM | N/A | [8] |

| Rigosertib Binding to Tubulin | Binding | Undetectable up to 50µM | Pharmaceutical | [5][8] |

Note: The discrepancy in tubulin binding and polymerization data highlights the controversy. While direct binding of pure Rigosertib is weak in some assays, its functional effect on microtubule dynamics in cellular and sensitive in vitro systems is significant at lower concentrations.

Table 2: Cellular Effects on Microtubule Dynamics

| Experiment | Parameter Measured | Treatment | Result | Compound Grade | Reference(s) |

| Live-Cell Imaging | Microtubule Growth Speed | 2 µM Rigosertib for 1 hr | 2.5-fold reduction | Pharmaceutical | [9][10] |

| Tubulin Fractionation | Polymerized vs. Soluble Tubulin | Increasing concentrations | Dose-dependent decrease in polymerized tubulin | Not Specified | [11] |

| Immunofluorescence | Mitotic Spindle Formation | 250 nM for 24 hrs | Induction of multipolar spindles and other defects | Not Specified | [11] |

Key Experimental Protocols

CRISPRi/a Chemical-Genetic Screening

This unbiased approach was instrumental in identifying microtubules as the primary target of Rigosertib.

Methodology:

-

Library Transduction: K562 myeloid leukemia cells stably expressing dCas9-KRAB (for CRISPRi) or dCas9-SunTag (for CRISPRa) were transduced with genome-wide single-guide RNA (sgRNA) libraries.

-

Drug Selection: The transduced cell populations were treated with a lethal concentration of Rigosertib (e.g., GI80) for a period of 7-14 days. A parallel untreated population was maintained.

-

Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from both treated and untreated cell populations. The sgRNA cassettes were amplified by PCR and sequenced using next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the treated population was compared to the untreated control. sgRNAs that were depleted in the CRISPRi screen or enriched in the CRISPRa screen upon drug treatment identified genes whose activation confers resistance (potential drug targets or downstream effectors). Conversely, sgRNAs enriched in the CRISPRi screen or depleted in the CRISPRa screen identified genes whose knockdown confers resistance (e.g., drug importers) or sensitizes cells to the drug. For Rigosertib, this analysis revealed a strong signature of genes involved in microtubule stability.[3]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reaction Setup: Purified tubulin (>99% pure, from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Compound Addition: Rigosertib or control compounds (e.g., nocodazole as a destabilizer, paclitaxel as a stabilizer, DMSO as a vehicle) are added to the tubulin solution.

-

Initiation of Polymerization: The reaction is initiated by adding GTP (to a final concentration of 1 mM) and transferring the reaction plate to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Microtubule polymerization is monitored by the increase in light scattering (absorbance) at 340 nm over time (e.g., 60 minutes) in kinetic mode.[12]

-

Alternative Highly Sensitive Method: Single-molecule fluorescence assays can also be used, which are more sensitive than bulk polymerization assays for detecting subtle effects on microtubule dynamics.[9]

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the microtubule network within cells to assess the impact of drug treatment on their structure and organization.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., RD, SKNAS) are grown on glass coverslips and treated with Rigosertib (e.g., 250 nM for 24 hours) or a vehicle control.[11]

-

Fixation: The culture medium is removed, and cells are fixed, for example, with ice-cold methanol or 4% paraformaldehyde for 10-20 minutes.

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.[13]

-

Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% goat serum in PBS) for 1 hour at room temperature.[14]

-

Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin for 1-2 hours at room temperature or overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is applied for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.[15]

Cell Cycle Analysis by Flow Cytometry

Rigosertib's induction of mitotic arrest can be quantified by analyzing the DNA content of a cell population.

Methodology:

-

Cell Harvest and Fixation: Cells are treated with Rigosertib for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and fixed by dropwise addition into ice-cold 70% ethanol while vortexing. Cells are fixed for at least 2 hours at -20°C.[16]

-

Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent staining of double-stranded RNA.[17][18]

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the PI signal is directly proportional to the DNA content.

-

Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. Treatment with a microtubule-destabilizing agent like Rigosertib causes an accumulation of cells in the G2/M phase.[19][20]

Signaling Pathways and Visualizations

Rigosertib's proposed multi-target nature implicates several key cellular signaling pathways. The diagrams below, generated using DOT language, illustrate these relationships.

Rigosertib's Primary Mechanism: Microtubule Destabilization

Caption: Rigosertib binds tubulin, inhibiting microtubule polymerization and causing mitotic arrest.

The Controversy: Alternative and Secondary Pathways

Caption: Rigosertib's proposed multi-target actions on Plk1, RAS, and PI3K pathways.

Experimental Workflow: Target Validation

Caption: Workflow for identifying and validating Rigosertib's mechanism of action.

Conclusion

References

- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]

- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. lab.moffitt.org [lab.moffitt.org]

- 15. benchchem.com [benchchem.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Rigosertib Sodium: A Technical Overview of its Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rigosertib (ON 01910.Na) is a novel, non-ATP competitive small molecule inhibitor that has demonstrated anti-tumor activity in a variety of preclinical models.[1] Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be more complex, potentially involving the targeting of multiple cellular pathways critical for cancer cell proliferation and survival.[2] This technical guide provides an in-depth summary of the preclinical data on Rigosertib sodium's anti-tumor effects, focusing on its proposed mechanisms of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action: A Multi-Targeted Approach

The precise mechanism of action for Rigosertib is still a subject of investigation, with evidence pointing towards several key cellular targets.[2][3] This multi-targeted profile may contribute to its broad anti-tumor activity. The primary proposed mechanisms include:

-

PLK1 and PI3K Pathway Inhibition: Rigosertib was initially described as a dual inhibitor of Polo-like kinase 1 (PLK1) and the phosphoinositide 3-kinase (PI3K) pathway.[4][5] PLK1 is a crucial regulator of the G2/M phase of the cell cycle, and its inhibition leads to mitotic arrest and apoptosis.[5][6][7] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation, and its dysregulation is common in many cancers.[8][9][10] Rigosertib has been shown to inhibit this pathway in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and mantle cell lymphoma.[6][8]

-

RAS Effector Pathway Mimicry: More recent studies suggest that Rigosertib may function as a RAS mimetic.[3][11] It is proposed to bind to the RAS-binding domains (RBDs) of RAS effector proteins, such as RAF kinases, thereby disrupting their interaction with RAS and inhibiting downstream signaling through the MAPK pathway (RAS/RAF/MEK/ERK).[4][8][12]

-

Microtubule Destabilization: There is also evidence to suggest that Rigosertib acts as a microtubule-destabilizing agent.[3][4] This action would also lead to mitotic arrest and apoptosis, a mechanism shared by other successful anti-cancer agents.[3] It has been noted, however, that impurities in non-clinical grade rigosertib may be responsible for the observed tubulin-binding activity, while clinical-grade rigosertib did not show detectable binding.[13]

-

Induction of Oxidative Stress: Rigosertib has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress.[8] This can activate stress-response pathways like c-Jun NH2-terminal kinase (JNK), which can contribute to apoptosis.[8][10]

Signaling Pathways Affected by Rigosertib

The multi-targeted nature of Rigosertib results in the modulation of several critical signaling pathways involved in tumorigenesis.

Caption: Proposed mechanisms of action for Rigosertib.

Preclinical In Vitro Efficacy

Rigosertib has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines in vitro.

Summary of In Vitro Anti-Tumor Activity

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Key Effects | Citation(s) |

| HeLa | Cervical Carcinoma | 115 | G2/M arrest, enhanced radiosensitization | [6] |

| C33A | Cervical Carcinoma | 45 | G2/M arrest, enhanced radiosensitization | [6] |

| EGI-1 | Cholangiocarcinoma | Dose- and time-dependent | G2/M arrest, autophagy, proteasome inhibition, reduced migration and invasion | [14][15] |

| A549 | Lung Adenocarcinoma | Not specified | Dose- and time-dependent cell viability reduction, cell cycle alterations | [4] |

| U87-MG | Glioblastoma | Higher concentrations required vs. A549 | Dose- and time-dependent cell viability reduction | [4] |

| Various HNSCC lines | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Cytotoxicity, inhibition of PI3K/Akt/mTOR pathway, ROS generation | [8] |

| Various Neuroblastoma lines | Neuroblastoma | Not specified | Decreased cell viability, G2/M cell cycle arrest, apoptosis | [3][16] |

| Various SCLC lines | Small Cell Lung Cancer | Nanomolar range | Cytotoxicity | [17] |

| Various MM lines | Multiple Myeloma | 1 - 500 (dose-dependent inhibition) | Growth inhibition | [11] |

Preclinical In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of Rigosertib.

Summary of In Vivo Anti-Tumor Activity

| Cancer Model | Animal Model | Rigosertib Treatment | Key Outcomes | Citation(s) |

| High-risk Neuroblastoma (MYCN-amplified PDX) | Mice | Not specified | Delayed tumor growth, prolonged survival (median 31 vs 22 days for vehicle) | [3][16] |

| RAS-mutated Rhabdomyosarcoma (orthotopic xenograft) | Mice | Not specified | Delayed tumor growth, modest survival advantage | [1] |

| Cervical Carcinoma (xenograft) | Mice | Concurrent with radiation | More potent radiosensitizer than cisplatin, enhanced tumor growth inhibition | [6] |

| Multiple Myeloma (5TGM1 cells) | C57BL6/KaLwRij mice | 100 mg/kg QD | Significantly suppressed tumor progression, trend towards increased life expectancy (median 44.5 vs 35 days for control) | [11] |

| Pancreatic Cancer (PDX) | Mice | Single agent | Exhibited single-agent efficacy | [5] |

| Melanoma (murine model) | Mice | Combination with immune checkpoint blockade | Synergistically enhanced efficacy, reduced immunosuppressive tumor microenvironment | [18] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly cited in preclinical studies of Rigosertib. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rigosertib or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with Rigosertib or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-